molecular formula C10H18N2O B12901716 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one CAS No. 131391-06-5

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one

Cat. No.: B12901716
CAS No.: 131391-06-5
M. Wt: 182.26 g/mol
InChI Key: GJCLLIZTVQXBLA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one is an organic compound with a unique structure that includes a pyrazolidinone ring substituted with dimethyl and methylbutenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-ol with a suitable pyrazolidinone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one is unique due to its specific substitution pattern on the pyrazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

131391-06-5

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

5,5-dimethyl-1-(3-methylbut-2-enyl)pyrazolidin-3-one

InChI

InChI=1S/C10H18N2O/c1-8(2)5-6-12-10(3,4)7-9(13)11-12/h5H,6-7H2,1-4H3,(H,11,13)

InChI Key

GJCLLIZTVQXBLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(CC(=O)N1)(C)C)C

Origin of Product

United States

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